1-Fluoro-4-(2-methoxyethoxy)benzene

Description

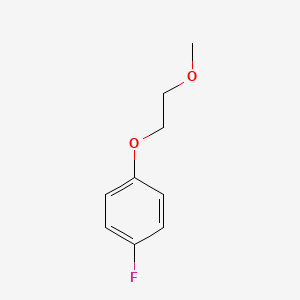

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(2-methoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTCKTFQFSZUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Fluoro 4 2 Methoxyethoxy Benzene

Direct Etherification Approaches for the Preparation of 1-Fluoro-4-(2-methoxyethoxy)benzene

Direct etherification methods focus on the formation of the ether linkage by coupling a derivative of 4-fluorophenol (B42351) with a 2-methoxyethoxy group.

Williamson Ether Synthesis and Variations

The Williamson ether synthesis is a versatile and widely employed method for preparing both symmetrical and asymmetrical ethers. youtube.com The fundamental reaction involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide ion. youtube.commasterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the reaction of a 4-fluorophenoxide salt with a 2-methoxyethyl halide.

The mechanism is a classic SN2 reaction where the nucleophilic alkoxide attacks the carbon atom bearing the leaving group. youtube.com For an efficient reaction, primary alkyl halides are preferred as they minimize competing elimination reactions. masterorganicchemistry.com

Utilization of 2-Chloroethyl Methyl Ether as an Alkylating Agent

A common and effective alkylating agent for this synthesis is 2-chloroethyl methyl ether. In this variation of the Williamson ether synthesis, 4-fluorophenol is first deprotonated by a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding 4-fluorophenoxide. This phenoxide then acts as the nucleophile, attacking the primary carbon of 2-chloroethyl methyl ether to displace the chloride and form the desired ether product.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Fluorophenol | 2-Chloroethyl methyl ether | Sodium Hydroxide | Ethanol (B145695) | This compound |

| 4-Fluorophenol | 2-Chloroethyl methyl ether | Potassium Carbonate | Acetone | This compound |

Optimized Reaction Conditions and Solvent Effects in Ether Formation

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. The choice of solvent is crucial; polar aprotic solvents like DMF or DMSO can enhance the rate of SN2 reactions. However, the alcohol corresponding to the alkoxide is often used as the solvent. masterorganicchemistry.com The selection of the base is also important. Strong bases like sodium hydride can be used to fully deprotonate the phenol (B47542), driving the reaction to completion. youtube.com Temperature control is also a key factor; gentle heating is often required to facilitate the reaction without promoting side reactions. youtube.com

Nucleophilic Aromatic Substitution (SNAr) Routes to this compound

An alternative synthetic pathway involves nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on an aromatic ring.

Substitution of Halogen Precursors

In this approach, a difluorinated benzene (B151609) derivative, such as 1,4-difluorobenzene, can serve as the starting material. The methoxyethanolate anion, generated by treating 2-methoxyethanol (B45455) with a strong base, acts as the nucleophile. This nucleophile attacks one of the fluorine-bearing carbons on the aromatic ring, leading to the displacement of a fluoride (B91410) ion and the formation of this compound.

| Starting Material | Nucleophile | Product |

| 1,4-Difluorobenzene | Sodium 2-methoxyethanolate | This compound |

Role of Activating Groups and Reaction Catalysis

For an SNAr reaction to proceed, the aromatic ring must typically be activated by the presence of electron-withdrawing groups. acgpubs.org In the case of 1,4-difluorobenzene, the fluorine atoms themselves act as activating groups, facilitating the nucleophilic attack. The reaction is often carried out in the presence of a base in a suitable solvent. While catalysis is not always necessary for highly activated substrates, the choice of solvent and reaction temperature can significantly influence the reaction rate and yield. acgpubs.org The presence of multiple fluorine atoms on the ring generally increases the efficiency of the SNAr reaction. acgpubs.org

Multi-Step Synthesis of Key Precursors for this compound

The successful synthesis of this compound relies on the availability of two key precursors: a para-substituted halogenated phenol, specifically 4-fluorophenol, and a functionalized alkyl halide, such as 1-bromo- or 1-chloro-2-methoxyethane.

The synthesis of halogenated phenols is a fundamental process in organic chemistry, often serving as a gateway to more complex molecules. The -OH group of phenol is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution. mlsu.ac.in Consequently, halogenation of phenol occurs readily, often without the need for a catalyst. ku.ac.th

Direct halogenation of phenol with bromine in an aqueous solution typically leads to the formation of a tribromophenol. mlsu.ac.in To achieve mono-halogenation, particularly with high regioselectivity for the para position, specific reaction conditions and catalysts are employed. Halogenation carried out in solvents of low polarity, such as carbon disulfide (CS₂), chloroform (B151607) (CHCl₃), or carbon tetrachloride (CCl₄), can limit the reaction to mono-halogenation. mlsu.ac.in

For more controlled and selective halogenation, various catalytic systems have been developed. A mild and regioselective method utilizes a Cu-Mn spinel oxide as a catalyst with an N-halosuccinimide as the halogenating agent, which provides good to excellent yields of monohalogenated phenols with high para-selectivity. researchgate.net Another approach involves the direct halogenation of phenolic compounds in the presence of catalysts like aluminum trichloride (B1173362) (AlCl₃) or iron(III) chloride (FeCl₃). google.com The reaction temperature can be controlled to influence the degree of substitution. google.com

| Catalyst/Reagent | Halogen Source | Solvent | Selectivity | Key Features |

| Cu-Mn Spinel Oxide | N-halosuccinimide | Not specified | High para-selectivity | Mild, chemo- and regioselective method. researchgate.net |

| AlCl₃ or FeCl₃ | Cl₂ or Br₂ | Neat (no solvent) | Controlled by temperature | Used for direct halogenation; temperature is raised as substitution increases. google.com |

| None | Br₂ | CS₂, CHCl₃, CCl₄ | Mono-halogenation | Low polarity solvents limit polysubstitution. mlsu.ac.in |

This table summarizes various methods for the regioselective halogenation of phenols, a key step in synthesizing precursors like 4-fluorophenol.

The second key precursor is a functionalized alkyl halide, derived from the corresponding alcohol, 2-methoxyethanol. Alkyl halides can be prepared from alcohols through nucleophilic substitution, where the hydroxyl group is replaced by a halogen. byjus.com This reaction typically requires a catalyst for primary and secondary alcohols. byjus.com

A common industrial method for preparing ethers involves the dehydration of alcohols. byjus.com While this is highly effective for producing symmetrical ethers from primary alcohols, it is not suitable for unsymmetrical ethers like the target compound. byjus.comlibretexts.org

The more versatile method for creating the necessary functionalized alkyl halide is through the halogenation of the corresponding alcohol, 2-methoxyethanol. Alternatively, functionalized alkylzinc halides can be prepared from alkyl bromides using magnesium in the presence of zinc chloride and lithium chloride, a method that proceeds faster than direct insertion with zinc dust. rsc.org Free radical halogenation of alkanes is another pathway to alkyl halides, but it can often result in a mixture of isomeric mono- and polyhalogenated products, making it a less ideal synthetic method for producing a pure product. byjus.comlibretexts.org

| Starting Material | Reagent(s) | Product | Reaction Type | Key Features |

| Alcohols | Hydrogen Halides | Alkyl Halides | Nucleophilic Substitution | Catalyst needed for 1° and 2° alcohols. byjus.com |

| Alkyl Bromides | Mg, ZnCl₂, LiCl | Functionalized Alkylzinc Halides | Insertion | Tolerates various functional groups. rsc.org |

| Alkanes | Cl₂ or Br₂ with UV light/heat | Alkyl Halides | Free Radical Halogenation | Often produces a mixture of products. libretexts.org |

This table outlines common methods for the preparation of functionalized alkyl halides, a crucial precursor for the final ether synthesis.

Industrial and Scalable Production Methods for Aryl Ethers

The formation of the aryl ether bond in this compound is most effectively achieved through the Williamson ether synthesis. ku.ac.thlibretexts.org This method involves the reaction of a phenoxide ion with a primary alkyl halide. ku.ac.th The phenoxide is generated by treating the corresponding phenol (in this case, 4-fluorophenol) with a strong base, such as sodium hydride (NaH). libretexts.org

For industrial-scale production, modifications to the classical Williamson synthesis have been developed to improve efficiency and use less hazardous materials. One such process for producing alkyl aryl ethers involves mixing the aryl halide and alcohol with dimethyl sulfoxide, water, and a metal hydroxide, then heating the mixture to reflux. google.com

A significant advancement for large-scale synthesis is the development of a catalytic Williamson ether synthesis (CWES). researchgate.netacs.org This method allows for the use of weaker, less expensive alkylating agents like alcohols directly, avoiding the need to first convert them to halides. By increasing the reaction temperature to above 300°C, the alkylating power of weak agents is significantly increased. researchgate.netacs.org In this process, a low-cost alcohol and a phenol can be converted into an aryl ether and water in the presence of catalytic amounts of an alkali metal benzoate (B1203000) and phenolate, achieving selectivity up to 99%. researchgate.netacs.org This high-temperature catalytic process is particularly well-suited for the industrial production of important alkyl aryl ethers. researchgate.netacs.org

| Method | Reactants | Conditions | Advantages |

| Classical Williamson Synthesis | Phenoxide and 1° Alkyl Halide | Base (e.g., NaH) | Versatile laboratory method. byjus.comlibretexts.org |

| Modified Industrial Process | Aryl Halide, Alcohol | DMSO, Water, Metal Hydroxide, Reflux | Scalable process. google.com |

| Catalytic Williamson Ether Synthesis (CWES) | Phenol, Alcohol | >300°C, Alkali metal benzoate/phenolate catalyst | High selectivity (up to 99%), uses low-cost reagents, suitable for industrial scale. researchgate.netacs.org |

This table compares different methods for the synthesis of aryl ethers, highlighting the evolution from laboratory-scale to industrial production.

Chemical Reactivity and Transformation Studies of 1 Fluoro 4 2 Methoxyethoxy Benzene

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

In electrophilic aromatic substitution (EAS) reactions, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. masterorganicchemistry.comlibretexts.org The regiochemical outcome of these reactions on substituted benzenes is dictated by the electronic properties of the existing substituents. For 1-Fluoro-4-(2-methoxyethoxy)benzene, both the fluorine and the methoxyethoxy group are ortho-, para-directors. uci.edu However, the powerful activating nature of the alkoxy group typically dominates, directing incoming electrophiles to the positions ortho to it.

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution, typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.com For 1,4-dialkoxybenzene derivatives, nitration exhibits significant regioselectivity. nih.gov In the case of this compound, the strong activating and ortho-directing effect of the 2-methoxyethoxy group, combined with the ortho-, para-directing influence of the fluorine atom, leads to specific substitution patterns. The primary product of mononitration is 1-Fluoro-4-methoxy-2-nitrobenzene, where the nitro group is introduced at the position ortho to the methoxyethoxy group and meta to the fluorine atom. sigmaaldrich.com This selectivity is driven by the superior activating ability of the alkoxy group over the deactivating (by induction) but ortho, para-directing halogen.

Table 1: Regioselectivity in the Nitration of this compound

| Reactant | Major Product | Position of Nitration |

| This compound | 1-Fluoro-4-methoxy-2-nitrobenzene sigmaaldrich.com | Ortho to the -O(CH₂)₂OCH₃ group |

Aromatic halogenation involves the substitution of a hydrogen atom on the benzene ring with a halogen, such as chlorine or bromine, typically requiring a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). libretexts.orgyoutube.com The fluorine atom on the ring is generally unreactive towards substitution. The regioselectivity of halogenation on this compound is also governed by the directing effects of the substituents. The 2-methoxyethoxy group directs the incoming halogen to the positions ortho to it. Therefore, bromination of this compound is expected to yield primarily 2-Bromo-4-fluoro-1-(2-methoxyethoxy)benzene.

Nucleophilic Substitution Reactions Involving this compound

While the electron-rich aromatic ring is susceptible to electrophilic attack, it can also undergo nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. In the context of this compound, the fluorine atom can act as a leaving group in SNAr reactions.

The fluorine atom in aryl fluorides can be displaced by various nucleophiles, including nitrogen-based nucleophiles like amines. This reaction is a valuable method for forming carbon-nitrogen bonds in the synthesis of more complex molecules. The reaction of this compound with a nitrogen nucleophile, such as an amine, would result in the formation of an N-aryl derivative, where the nitrogen atom replaces the fluorine on the aromatic ring.

Beyond nitrogen nucleophiles, the fluorine atom can also be displaced by other heteroatom nucleophiles, such as oxygen-containing (e.g., hydroxides, alkoxides) or sulfur-containing (e.g., thiolates) species. These reactions provide routes to various substituted phenols, ethers, and thioethers. For instance, reaction with a thiol would yield a 4-(2-methoxyethoxy)phenyl thioether.

Oxidation Reactions of the Methoxyethoxy Side Chain

The methoxyethoxy side chain of this compound is susceptible to oxidation. The ether linkages, while generally stable, can be cleaved under strong oxidizing conditions. More commonly, the terminal methyl group or the methylene (B1212753) groups within the side chain can be oxidized. Depending on the oxidant and reaction conditions, this could potentially lead to the formation of carboxylic acids or other oxygenated derivatives. For example, oxidation could potentially convert the methoxyethoxy group to a (2-methoxyethoxy)carboxylic acid group attached to the phenyl ring.

Reduction Reactions Affecting Aromatic and Ether Linkages

The reduction of aryl ethers can proceed via two main pathways: reduction of the aromatic ring or cleavage of the ether linkage. For this compound, these transformations would yield synthetically valuable intermediates.

The Birch reduction is a well-established method for the partial reduction of aromatic rings to 1,4-cyclohexadienes using an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with a proton source like an alcohol. researchgate.netrsc.orgnih.govorganic-chemistry.org The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the alkoxy group in this compound, direct the reduction to produce a diene where the alkoxy group is on a double bond. rsc.org Specifically, for an anisole (B1667542) derivative, the product is typically a 1-alkoxy-1,4-cyclohexadiene. The fluorine atom, being electron-withdrawing, would also influence the regiochemical outcome of the reduction.

While specific studies on the Birch reduction of this compound are not prevalent in the reviewed literature, the expected product based on the reduction of similar alkoxybenzene derivatives is 1-fluoro-4-(2-methoxyethoxy)-1,4-cyclohexadiene. The general conditions for such a reaction are presented in the table below, based on analogous transformations.

| Reaction | Reagents and Conditions | Expected Product | Reference |

| Birch Reduction | Na or Li, liq. NH₃, EtOH | 1-fluoro-4-(2-methoxyethoxy)-1,4-cyclohexadiene | rsc.orgorganic-chemistry.org |

| Reductive Ether Cleavage | Triethylsilane, Base (e.g., KOt-Bu) | 4-Fluorophenol (B42351) and other silylated products | thieme-connect.de |

Beyond ring reduction, the cleavage of the C–O bond of the ether linkage is another important transformation. A transition-metal-free method for the reductive cleavage of aryl ethers has been reported using a combination of triethylsilane and a base. thieme-connect.de This system has been shown to be effective in cleaving the C–O bonds in aromatic ethers, which are components of lignin (B12514952) and coal. thieme-connect.de Applying this methodology to this compound would be expected to yield 4-fluorophenol as one of the primary products, representing a valuable synthetic strategy for dealkylation.

Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For a molecule like this compound, prior halogenation of the aromatic ring is necessary to enable these reactions. The presence of the fluorine atom and the methoxyethoxy group can influence the reactivity and regioselectivity of the halogenation and subsequent coupling reactions. A known halogenated derivative that could serve as a precursor is 4-Bromo-2-fluoro-1-((2-methoxyethoxy)methyl)benzene. wikipedia.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically an arylboronic acid, to form a biaryl system. researchgate.netlibretexts.orgnih.gov This reaction is widely used in the synthesis of complex organic molecules due to its mild reaction conditions and high functional group tolerance. libretexts.orgnih.gov

For a halogenated derivative of this compound, such as a bromo- or iodo-substituted version, a Suzuki-Miyaura coupling would enable the introduction of a wide range of aryl and heteroaryl substituents. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.netlibretexts.org

While specific examples of Suzuki-Miyaura couplings on halogenated this compound are not extensively documented, the reactivity of similar brominated and fluorinated aromatic compounds provides a strong basis for predicting successful coupling. The table below outlines typical conditions for Suzuki-Miyaura couplings of related aryl halides.

| Aryl Halide Substrate | Boronic Acid | Catalyst/Base | Solvent | Yield | Reference |

| 3-bromo-2,1-borazaronaphthalenes | Potassium Alkenyltrifluoroborates | Pd(dppf)Cl₂, Cs₂CO₃ | Toluene/H₂O | Not specified | nih.gov |

| Bromophenyl-Substituted Bromoallenes | Arylboronic Acids | Pd(PPh₃)₄, Pd(OAc)₂/Ph₃P, PdCl₂/Ph₃P | Not specified | Not specified | thieme-connect.de |

| Heteroaryl Polyhalides | Aryl Boronates | Various Pd catalysts and bases | Various | Not specified | libretexts.org |

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. nih.govresearchgate.net The Sonogashira coupling, on the other hand, is the palladium-catalyzed coupling of an aryl or vinyl halide with a terminal alkyne, often with a copper co-catalyst. organic-chemistry.orgrsc.orgpearson.com Both reactions are fundamental in synthetic organic chemistry for the formation of C-C bonds.

For a halogenated derivative of this compound, the Heck reaction would allow for the introduction of various alkenyl groups, while the Sonogashira coupling would introduce alkynyl moieties. The choice of halide (Br, I) can influence reactivity, with iodides generally being more reactive than bromides. rsc.org

The following table summarizes representative conditions for Heck and Sonogashira reactions on related fluorinated and halogenated aromatic substrates.

| Reaction | Aryl Halide | Coupling Partner | Catalyst/Co-catalyst/Base | Solvent | Yield | Reference |

| Heck | Aromatic Bromides | Fluorous Alkenes | Pd(OAc)₂ / PPh₃ / Et₃N | DMF | Good to High | researchgate.net |

| Heck | 1,4-diiodo-2,5-dimethoxybenzene | 2-bromoalkyl arene | Not specified | Not specified | 74% | nih.gov |

| Sonogashira | 1-bromo-4-iodobenzene | Trimethylsilylacetylene | Not specified | Not specified | Not specified | rsc.org |

| Sonogashira | (Z)-2-bromo-2-CF₃-vinyl benzyl (B1604629) sulfide | Terminal Acetylenes | Not specified | Not specified | Good to High | researchgate.net |

| Sonogashira | Fluoroarenes | Terminal Alkynes | Pd catalyst / LiHMDS | Not specified | Good | organic-chemistry.org |

Generation and Reactivity of Fluorine-Containing Carbenoids from Related Structures

Fluorine-containing carbenoids are highly reactive intermediates that can be used in a variety of synthetic transformations, most notably in cyclopropanation reactions. wikipedia.orgrsc.org These carbenoids can be generated from various precursors, including dihalo- and trihalomethyl compounds. rsc.org

While the direct generation of a carbenoid from this compound is not a straightforward process, related structures can serve as precursors. For instance, difluorocarbene (:CF₂) can be generated from reagents like trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). rsc.org The high electronegativity of the fluorine atoms stabilizes the carbene center. rsc.org

The primary reaction of fluorine-containing carbenoids is their addition to alkenes to form gem-difluorocyclopropanes. wikipedia.org This reaction is stereospecific, proceeding in a syn manner. The resulting difluorocyclopropanes are versatile intermediates that can undergo further transformations. The study of short-lived α-fluorocarbocations, which can be precursors to or involved in reactions with carbenoid-like character, has revealed pathways to cyclopropane (B1198618) ring formation. nih.govresearchgate.net

The reactivity of fluorinated carbenes is influenced by the fluorine substituents. An alpha-fluorine atom thermodynamically stabilizes the carbene, while beta-fluorine atoms can kinetically stabilize it by inhibiting 1,2-fluorine shifts. rsc.org This controlled reactivity allows for their use in the synthesis of complex fluorinated molecules.

| Carbenoid Precursor | Generation Method | Typical Reaction | Product | Reference |

| Dichloromethane (B109758) | Strong Base | Addition to Alkene | gem-Dichlorocyclopropane | wikipedia.org |

| Diiodomethane | Zinc-Copper Couple (Simmons-Smith) | Addition to Alkene | Cyclopropane | wikipedia.org |

| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) | Not specified | Reaction with (thio)carbonyl compounds | Difluoromethyl (thio)ethers, etc. | rsc.org |

Advanced Spectroscopic Characterization Methodologies for 1 Fluoro 4 2 Methoxyethoxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-Fluoro-4-(2-methoxyethoxy)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a complete picture of its structure.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the 2-methoxyethoxy group.

The aromatic region would display a complex multiplet pattern due to the coupling between the fluorine atom and the adjacent protons, as well as the coupling between the protons themselves. The protons on the benzene (B151609) ring are chemically non-equivalent due to the substitution pattern. Specifically, the protons ortho to the fluorine atom will show coupling to fluorine (³JHF), and the protons meta to the fluorine will show a smaller coupling (⁴JHF). The protons on the aromatic ring will appear as a multiplet, likely in the range of δ 6.8-7.2 ppm, which is typical for substituted fluorobenzenes. rsc.orgchemicalbook.comchemicalbook.com

The 2-methoxyethoxy side chain would exhibit three distinct signals:

A triplet corresponding to the -OCH₂- group directly attached to the benzene ring.

A triplet for the adjacent -CH₂O- group.

A singlet for the terminal -OCH₃ group.

The expected chemical shifts for these aliphatic protons would be downfield from typical alkane signals due to the deshielding effect of the adjacent oxygen atoms.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.2 | Multiplet |

| -OCH₂- | ~ 4.1 | Triplet |

| -CH₂O- | ~ 3.7 | Triplet |

| -OCH₃ | ~ 3.4 | Singlet |

These are predicted values based on the analysis of structurally similar compounds.

The aromatic carbons will exhibit signals in the range of δ 110-160 ppm. The carbon atom directly bonded to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly affected by the fluorine's high electronegativity. The other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF, and ⁴JCF). The carbon atom attached to the ether oxygen (C-O) will also be deshielded and appear at a lower field. rsc.orgresearchgate.net

The aliphatic carbons of the 2-methoxyethoxy group will appear in the upfield region of the spectrum, typically between δ 55-75 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-F | ~ 158 (d, ¹JCF ≈ 240 Hz) |

| C-O (aromatic) | ~ 150 (d, ⁴JCF ≈ 3 Hz) |

| Aromatic C-H | 115-120 (d, ²JCF and ³JCF) |

| -OCH₂- | ~ 69 |

| -CH₂O- | ~ 71 |

| -OCH₃ | ~ 59 |

These are predicted values based on the analysis of structurally similar compounds. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. azom.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making this technique particularly informative. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. nih.govalfa-chemistry.com

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. This signal will be a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring. The chemical shift for a fluorine atom on a benzene ring is influenced by the nature of the substituent in the para position. illinois.edu For an alkoxy group like 2-methoxyethoxy, the fluorine chemical shift is expected to be in the range of -115 to -125 ppm relative to a standard like CFCl₃. dergipark.org.tr

Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹⁹F | -115 to -125 | Multiplet |

This is a predicted value based on the analysis of structurally similar compounds.

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, its elemental composition, and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₉H₁₁FO₂), the exact mass can be calculated and compared with the experimentally determined mass to confirm its identity. The molecular ion peak [M]⁺ would be observed, and its high-resolution measurement would distinguish it from other compounds with the same nominal mass.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₉H₁₁FO₂]⁺ | 170.0743 |

This is a calculated value.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govtisserandinstitute.org It is an ideal method for separating and identifying the components of a mixture and assessing the purity of a compound.

In a GC-MS analysis of a sample containing this compound, the compound would first be separated from any impurities on the GC column. The retention time of the compound is a characteristic property under specific GC conditions. After elution from the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, serves as a fingerprint for the compound, confirming its identity. Common fragmentation pathways for this molecule would likely involve the cleavage of the ether linkages and the loss of fragments from the methoxyethoxy side chain. The presence of a single major peak in the chromatogram would indicate a high degree of purity.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the case of this compound, the IR spectrum provides clear evidence for its key structural components: the aromatic ring, the ether linkages, and the carbon-fluorine bond.

The primary vibrations and their expected absorption ranges are derived from established correlations for similar organic molecules. libretexts.org The presence of C-H bonds on the benzene ring is typically indicated by stretching vibrations in the 3100-3000 cm⁻¹ region. libretexts.org The substitution pattern on the aromatic ring can also be inferred from the C-H out-of-plane bending vibrations that appear in the "fingerprint" region, between 900 and 675 cm⁻¹. libretexts.org

The ether functional groups (both the aromatic aryl-O and the alkyl C-O) are characterized by strong C-O stretching absorptions. These typically appear in the range of 1300-1000 cm⁻¹. Specifically, the aryl-alkyl ether linkage often shows a strong, characteristic absorption band. The carbon-fluorine (C-F) bond, a key feature of this molecule, also has a characteristic stretching vibration. This bond is known to produce a strong absorption band typically found in the 1400-1000 cm⁻¹ region. The exact position can be influenced by the electronic environment of the aromatic ring.

A summary of the characteristic IR absorption bands for the functional groups in this compound is presented below.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Aromatic C=C | Stretch (in-ring) | 1600 - 1400 | Medium to Weak |

| C-O (Aryl-Alkyl Ether) | Stretch | 1275 - 1200 | Strong |

| C-O (Alkyl Ether) | Stretch | 1150 - 1085 | Strong |

| C-F (Aryl Fluoride) | Stretch | 1270 - 1180 | Strong |

| Aromatic C-H | Out-of-Plane Bend | 900 - 675 | Strong |

This table is generated based on established principles of IR spectroscopy. Specific values for this compound would require experimental measurement.

X-ray Crystallography for Solid-State Structural Determination of Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map electron density and thereby deduce atomic positions, bond lengths, bond angles, and intermolecular interactions. wikipedia.org While a crystal structure for this compound itself may not be publicly available, the study of its analogues provides invaluable insight into its likely solid-state conformation and packing.

The analysis of fluorinated organic compounds by X-ray crystallography has revealed important structural trends. For example, studies on fluorinated liquid crystal materials show that fluorine substitution can significantly influence molecular packing and the resulting phase behavior. tandfonline.com The introduction of fluorine atoms can alter intermolecular interactions, including dipole-dipole interactions and the formation of non-conventional hydrogen bonds (e.g., C-H···F).

In analogues containing both hydrocarbon and fluorinated segments, complex packing arrangements can arise due to the differing nature of these moieties. tandfonline.com The Cambridge Structural Database (CSD) serves as a vast repository for crystal structures, including many organofluorine compounds, and is a critical resource for comparative structural analysis. wikipedia.org For instance, the crystal structure of a related compound, 1,4-Di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene, reveals how the bulky t-butyl groups and the flexible methoxyethoxy chains dictate the molecular conformation and packing in the solid state. sigmaaldrich.com By analogy, the fluorine atom and methoxyethoxy group in this compound would be expected to play a crucial role in directing the crystal packing through a combination of steric and electrostatic interactions. The study of fluorine-functionalized thiosemicarbazones also demonstrates how X-ray diffraction confirms molecular structures proposed by other spectroscopic methods like IR and NMR. mdpi.com

| Structural Feature | Information Provided by X-ray Crystallography | Relevance to Analogues |

| Molecular Conformation | Precise dihedral angles and puckering of rings/chains. | Determines the 3D shape of the molecule in the solid state. |

| Bond Lengths & Angles | Accurate measurement of all covalent bonds and angles. | Confirms the covalent framework and reveals subtle electronic effects of substituents (e.g., fluorine). |

| Crystal Packing | Arrangement of molecules in the unit cell. | Elucidates how molecules interact and organize in the crystal lattice. |

| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and dipole-dipole interactions. | Explains the forces holding the crystal together and can influence physical properties like melting point. The role of C-H···F and other weak interactions is a key area of study. |

This table outlines the general utility of X-ray crystallography for structural analysis of molecular solids.

Methodological Considerations in Spectroscopic Data Interpretation for Fluorinated Ethers

The interpretation of spectroscopic data for fluorinated ethers like this compound requires special consideration due to the unique properties of the fluorine atom. Its high electronegativity and the characteristics of the C-F bond can introduce complexities not seen in their non-fluorinated counterparts.

In Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹⁹F NMR, the chemical shifts have an exceptionally wide range, spanning about 800 ppm. wikipedia.org This large dispersion is advantageous for distinguishing between structurally different fluorine atoms but can also lead to challenges in data acquisition, such as poor resolution and difficulties in accurate signal integration if the spectral window is not set appropriately. wikipedia.org Furthermore, spin-spin coupling between fluorine and hydrogen (¹H-¹⁹F) or between different fluorine nuclei (¹⁹F-¹⁹F) is common and often occurs over multiple bonds, which can complicate ¹H NMR spectra. wikipedia.org

In Mass Spectrometry (MS) , the presence of fluorine is readily identified by its monoisotopic nature (¹⁹F). However, the fragmentation patterns of fluorinated compounds can sometimes be less predictable than those of their hydrocarbon analogues due to the strength of the C-F bond.

For Infrared (IR) spectroscopy , the C-F stretching vibration produces a strong absorption, but its frequency can overlap with other strong absorptions, such as C-O stretching in ethers. This potential for overlapping signals necessitates careful analysis of the entire spectrum, particularly the fingerprint region, to make unambiguous assignments.

When using X-ray techniques , fluorine's status as the most electronegative element can present analytical challenges. acs.org For instance, in energy-dispersive X-ray spectroscopy (EDX), fluorine emits relatively low-energy X-rays, which can be difficult to detect and quantify accurately, especially in a matrix containing heavier elements. acs.org

Finally, the presence of a polyfluoroalkyl group can significantly lower the oxidation potential of a substrate, a factor that can be relevant in certain analytical techniques. nih.gov The combination of different spectroscopic methods is often essential for the complete and unambiguous characterization of complex fluorinated molecules. mdpi.comnih.gov

Computational and Theoretical Investigations of 1 Fluoro 4 2 Methoxyethoxy Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which are based on the principles of quantum mechanics, can provide a detailed picture of the electron distribution and energy of a molecule, which in turn dictates its chemical behavior.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations can be employed to map out the potential energy surfaces of chemical reactions, identifying transition states and reaction intermediates. This allows for the elucidation of reaction mechanisms and the prediction of reaction kinetics and thermodynamics.

For 1-Fluoro-4-(2-methoxyethoxy)benzene, DFT studies would be particularly useful in predicting the regioselectivity of electrophilic aromatic substitution reactions. The electron-donating methoxyethoxy group and the electron-withdrawing fluorine atom have opposing effects on the electron density of the benzene (B151609) ring, making it non-trivial to predict the most likely site for electrophilic attack. DFT calculations can determine the activation energies for substitution at each of the available positions on the aromatic ring, thereby predicting the major product of a given reaction.

| Position of Substitution | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| Ortho to -O(CH2)2OCH3 | 15.2 | Yes |

| Meta to -O(CH2)2OCH3 | 22.5 | No |

Ab Initio Calculations for Molecular Properties and Energetics

Ab initio methods are a class of quantum chemical calculations that are based solely on theoretical principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, ab initio methods can provide highly accurate predictions of molecular properties.

| Property | Calculated Value |

|---|---|

| C-F Bond Length | 1.35 Å |

| C-O (Aromatic) Bond Length | 1.37 Å |

| Dipole Moment | 2.5 D |

| Heat of Formation | -85.3 kcal/mol |

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Extended Chain | 0.00 | 65 |

| Gauche Conformer 1 | 0.85 | 25 |

| Gauche Conformer 2 | 1.50 | 10 |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with their surroundings.

MD simulations of this compound in different solvents can provide insights into how the solvent affects the conformational preferences of the molecule and how the molecule interacts with solvent molecules. This is particularly important for understanding solubility and for predicting how the molecule will behave in a biological environment. Furthermore, MD simulations can be used to study the interactions between multiple molecules of this compound, providing information about its aggregation behavior and the structure of its condensed phases.

| Interaction Type | Average Interaction Energy (kcal/mol) |

|---|---|

| van der Waals | -3.5 |

| Electrostatic | -2.1 |

| Hydrogen Bonding (with water) | -4.8 |

Theoretical Insights into the Role of Fluorine and the Ether Linkage on Aromatic Systems

The presence of both a fluorine atom and an ether linkage on the benzene ring of this compound gives rise to interesting electronic effects that can be explored through theoretical calculations. The fluorine atom is highly electronegative and acts as an inductive electron-withdrawing group, while the ether oxygen has lone pairs of electrons that can be donated to the aromatic ring through resonance.

Predictive Modeling for Synthesis and Reactivity

In recent years, machine learning and other data-driven approaches have become increasingly important in chemistry for predicting the outcomes of reactions and for designing new molecules with desired properties. These predictive models are trained on large datasets of known chemical reactions and molecular properties.

Applications of 1 Fluoro 4 2 Methoxyethoxy Benzene As a Synthetic Intermediate and Building Block

Precursor for the Synthesis of Complex Organic Molecules

The distinct functionalities of 1-Fluoro-4-(2-methoxyethoxy)benzene allow for its use in a variety of chemical transformations to construct elaborate molecular architectures.

Design and Synthesis of Piperazine-Containing Derivatives

This compound is a key precursor in the synthesis of arylpiperazine derivatives. The fluorine atom on the benzene (B151609) ring, being a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitates the coupling of the phenyl ring to the piperazine (B1678402) moiety. This reaction is typically carried out under basic conditions, where a nitrogen atom of the piperazine ring acts as the nucleophile, displacing the fluoride (B91410).

The resulting compound, 1-[4-(2-methoxyethoxy)phenyl]piperazine or its isomers, incorporates the valuable arylpiperazine scaffold, which is a common feature in many biologically active compounds. The methoxyethoxy side chain can further be modified or may serve to enhance the pharmacokinetic properties of the final molecule.

Table 1: Synthesis of Piperazine Derivatives via Nucleophilic Aromatic Substitution

| Reactant A | Reactant B | Reaction Type | Product |

|---|

Construction of Nitroaromatic Compounds and Amines

The electron-donating nature of the methoxyethoxy group in this compound activates the aromatic ring towards electrophilic substitution, such as nitration. The reaction with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group onto the benzene ring. The position of nitration is directed by the existing substituents.

The resulting nitroaromatic compound can then be readily converted to the corresponding aromatic amine (-NH₂) through reduction. This two-step process provides a pathway to valuable amino compounds that are themselves important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

Table 2: Synthesis of Nitroaromatic Compounds and Amines

| Starting Material | Reagent(s) | Reaction Type | Intermediate/Product |

|---|---|---|---|

| This compound | HNO₃/H₂SO₄ | Electrophilic Aromatic Nitration | 1-Fluoro-4-(2-methoxyethoxy)-x-nitrobenzene |

Formation of Fluorinated Tolane-based Fluorophores

This compound can serve as a foundational building block for the synthesis of fluorinated tolane-based fluorophores. Tolanes, or diphenylacetylenes, are a class of compounds known for their applications in materials science, particularly as fluorescent probes and components of organic light-emitting diodes (OLEDs).

The synthesis of these tolanes can be achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. rsc.org This reaction typically involves the coupling of an aryl halide with a terminal alkyne. To utilize this compound in this context, it would first be halogenated (e.g., with bromine or iodine) to create a suitable coupling partner. The subsequent Sonogashira coupling with an appropriate alkyne would then yield the desired tolane structure, incorporating the fluorinated methoxyethoxy-substituted phenyl ring. The presence of fluorine can enhance the photophysical properties of the resulting fluorophore. mdpi.com

Intermediacy in the Synthesis of Carboximidamide Hydrochlorides

Carboximidamide hydrochlorides are valuable intermediates in medicinal chemistry, often used in the synthesis of nitrogen-containing heterocyclic compounds. The synthesis of a carboximidamide derivative from this compound typically proceeds through a multi-step sequence, beginning with the introduction of a nitrile (-CN) group to form a benzonitrile derivative.

This can be accomplished through various methods, such as the Rosenmund-von Braun reaction or by conversion from a corresponding aldehyde. Once the 4-fluoro-2-(2-methoxyethoxy)benzonitrile is obtained, it can be converted to the carboximidamide hydrochloride via the Pinner reaction. This involves treating the nitrile with an alcohol in the presence of hydrogen chloride to form an imidate, which is then reacted with ammonia (B1221849) to yield the final product.

Preparation of Monofluoroalkenyl Compounds

This compound can be utilized as a starting material for the preparation of monofluoroalkenyl compounds through a sequence of reactions. The first step involves the introduction of a carbonyl group onto the aromatic ring to form 4-fluoro-2-(2-methoxyethoxy)benzaldehyde. This can be achieved via formylation reactions such as the Vilsmeier-Haack or Gattermann reaction.

The resulting aldehyde is then a suitable substrate for the Wittig reaction. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com This reaction involves the treatment of the aldehyde with a phosphonium ylide, which converts the carbonyl group into a carbon-carbon double bond, thereby forming the desired monofluoroalkenyl benzene derivative. The nature of the resulting alkene (E or Z isomer) can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.org

Role in Materials Science and Specialty Chemical Development

The unique molecular structure of this compound makes it a valuable component in the field of materials science and for the development of specialty chemicals. The interplay between the electron-withdrawing fluorine atom and the flexible, polar methoxyethoxy chain imparts specific properties to molecules derived from this precursor.

In materials science, these properties are particularly relevant to the design of liquid crystals and organic electronic materials. The methoxyethoxy group can promote mesophase formation in liquid crystals and enhance the solubility and processability of organic semiconductors. The fluorine substituent can influence the electronic properties, such as the HOMO/LUMO energy levels, and improve the thermal and oxidative stability of the final materials.

As a specialty chemical intermediate, this compound provides access to a wide range of more complex molecules with tailored properties. Its derivatives are found in pharmaceuticals, agrochemicals, and pigments, where the specific combination of its functional groups can lead to enhanced biological activity or desirable physical characteristics.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 1-[4-(2-methoxyethoxy)phenyl]piperazine |

| 1-Fluoro-4-(2-methoxyethoxy)-x-nitrobenzene |

| x-Fluoro-y-(2-methoxyethoxy)aniline |

| 4-fluoro-2-(2-methoxyethoxy)benzonitrile |

Building Block for Polymers and Liquid Crystals

This compound is a precursor for the synthesis of high-performance polymers, particularly poly(aryl ether)s. The electron-withdrawing nature of the fluorine atom facilitates the displacement of the fluoride ion by nucleophiles, such as the phenoxide groups of bisphenols, in a polycondensation reaction. This process leads to the formation of long-chain polymers with aryl ether linkages in their backbone. These fluorinated poly(aryl ether)s are known for their excellent thermal stability, chemical resistance, and desirable dielectric properties, making them suitable for applications in electronics and aerospace. The incorporation of the flexible methoxyethoxy side chain can enhance the solubility and processability of these otherwise rigid polymers.

In the realm of liquid crystals, the fluorinated benzene moiety is a common structural feature. The introduction of a fluorine atom can significantly influence the mesomorphic properties, such as the clearing point and the dielectric anisotropy, of the resulting liquid crystal molecules. While direct studies on liquid crystals derived from this compound are not extensively documented, the general principles of fluorinated liquid crystal design suggest its potential as a building block. The methoxyethoxy side chain can act as a flexible tail, which is a crucial component for inducing and stabilizing liquid crystalline phases.

Exploration as Catholyte Candidates in Energy Storage (based on related dimethoxybenzenes)

Research into non-aqueous redox flow batteries has identified derivatives of 1,4-dimethoxybenzene as promising candidates for catholytes, the positive electrode materials. These compounds exhibit high redox potentials and good electrochemical stability. The underlying principle involves the reversible oxidation and reduction of the dimethoxybenzene core.

While direct experimental data on this compound as a catholyte is limited, its structural similarity to active dimethoxybenzene derivatives suggests its potential in this application. The presence of the electron-withdrawing fluorine atom would likely increase the oxidation potential, which could be beneficial for achieving higher cell voltages. The methoxyethoxy side chain could enhance the solubility of the molecule in the organic electrolytes used in these batteries, a critical factor for achieving high energy densities. Further research would be needed to evaluate its electrochemical performance and stability in a redox flow battery system.

| Related Dimethoxybenzene Derivative | Key Features for Catholyte Application |

| 2,5-di-tert-butyl-1,4-dimethoxybenzene | High solubility and stability of the radical cation. |

| 2,3-dimethyl-1,4-dimethoxybenzene | Favorable electrochemical characteristics and high gravimetric capacity. |

| 2,5-dimethyl-1,4-dimethoxybenzene | Favorable electrochemical characteristics and high gravimetric capacity. |

Development of Diverse Aryl Ether Analogues and Derivatives

The chemical reactivity of this compound allows for the synthesis of a wide array of analogues and derivatives through modifications at various points of the molecule.

Structural Variations on the Methoxyethoxy Side Chain

The methoxyethoxy side chain can be readily modified to tune the physical properties of the resulting derivatives. The length of the alkoxy chain can be extended or shortened, which has been shown in related systems to influence properties such as melting point, solubility, and liquid crystalline behavior. For instance, increasing the chain length can lead to a decrease in the melting point and promote the formation of liquid crystalline phases. The terminal methoxy group can also be replaced with other alkyl or functional groups to impart specific characteristics.

| Substituent Type | Potential Impact on Properties |

| Additional Halogens (e.g., F, Cl, Br) | Increased reactivity for nucleophilic aromatic substitution, altered electronic properties. |

| Alkyl Groups (e.g., methyl, ethyl) | Decreased reactivity for nucleophilic aromatic substitution, increased solubility in nonpolar solvents. |

| Trifluoromethyl Group (-CF3) | Strong electron-withdrawing effect, enhanced thermal stability and lipophilicity. |

Ring Functionalization and Heterocyclic Annulation (if applicable for derivatives)

The aromatic ring of derivatives of this compound can undergo various functionalization reactions. Electrophilic aromatic substitution reactions, such as nitration or acylation, could introduce new functional groups, although the presence of the activating ether group and the deactivating fluorine atom would direct the position of substitution. These new functional groups can then serve as handles for further chemical transformations.

Furthermore, derivatives of this compound can be envisioned as precursors for the synthesis of more complex heterocyclic structures through annulation reactions. For example, if an ortho-alkynyl group were introduced, it could undergo intramolecular cyclization to form chromene or other heterocyclic systems. Such transformations would significantly expand the chemical space accessible from this versatile building block, leading to novel compounds with potentially interesting biological or material properties.

Future Research Directions and Emerging Paradigms in the Study of 1 Fluoro 4 2 Methoxyethoxy Benzene

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of fluorinated aromatic compounds is a cornerstone of modern medicinal and materials chemistry. dovepress.com However, traditional methods can be energy-intensive and generate significant waste. researchgate.net Future research will undoubtedly focus on developing more sustainable and efficient routes to 1-Fluoro-4-(2-methoxyethoxy)benzene.

Green Chemistry Approaches to Fluorination and Etherification

Green chemistry principles aim to reduce the environmental impact of chemical processes. acs.org For a molecule like this compound, this involves rethinking both the fluorination and etherification steps. Traditional fluorination methods often use hazardous reagents, while classic ether syntheses like the Williamson ether synthesis can require harsh bases and produce salt by-products. dovepress.commasterorganicchemistry.compressbooks.pub

Future approaches could involve:

Safer Fluorinating Agents: Research into novel, less hazardous fluorinating agents to replace traditional ones. Recently, a green process for synthesizing sulfonyl fluorides using potassium fluoride (B91410) (KF) and a specific activator has been developed, highlighting a trend towards safer reagents. eurekalert.org

Catalytic Processes: The development of catalytic methods for both C-F and C-O bond formation would reduce waste and energy consumption. For instance, copper-catalyzed Chan-Lam coupling or palladium-catalyzed coupling reactions represent modern alternatives for ether synthesis. numberanalytics.com

Bio-based Solvents: Replacing conventional petroleum-derived solvents with biodegradable, bio-based alternatives like Cyrene can significantly improve the environmental profile of the synthesis. acs.org

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, where reactions are run in continuous streams through a reactor, offers significant advantages over traditional batch processing. mdpi.com This technology is particularly well-suited for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering enhanced safety, scalability, and efficiency. nih.govthieme-connect.de

Applying flow chemistry to the synthesis of this compound could provide several benefits. The precise control over reaction parameters such as temperature and pressure can lead to higher yields and selectivities. nih.gov Furthermore, the ability to "telescope" multiple reaction steps without isolating intermediates can dramatically shorten synthesis times and reduce waste. mdpi.comacs.org For example, a multi-step sequence involving a nucleophilic aromatic substitution followed by an etherification could potentially be combined into a single, continuous flow process.

| Feature | Traditional Batch Synthesis | Potential Flow Synthesis |

| Safety | Handling of potentially unstable intermediates in large quantities. | Unstable intermediates are generated and consumed in small amounts continuously, minimizing risk. thieme-connect.de |

| Scalability | Often requires significant redevelopment for scale-up. | Scaled by running the system for longer periods or by "numbering-up" parallel reactors. nih.gov |

| Efficiency | Lower heat and mass transfer efficiency. | Superior heat and mass transfer due to high surface-area-to-volume ratios. nih.gov |

| Process Control | Difficult to precisely control temperature and mixing. | Precise, automated control over reaction parameters. |

| Multi-step Reactions | Requires isolation and purification of intermediates, increasing time and waste. | Potential for "telescoped" reactions, directly feeding the output of one reactor into the next. acs.org |

Advanced Mechanistic Investigations of Complex Transformations

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new transformations. The synthesis of this compound likely involves nucleophilic aromatic substitution (SNAr), where the fluoride is either the incoming nucleophile or the leaving group.

Recent studies have challenged the long-held textbook mechanism for SNAr, which posits a two-step process through a stable Meisenheimer intermediate. springernature.com Computational and experimental evidence now suggests that many SNAr reactions proceed through a concerted, single-step mechanism. springernature.comnih.govnih.gov Understanding which pathway is operative under specific conditions is key to controlling the reaction. For the synthesis of this target molecule, fluorine's high electronegativity makes the carbon it is attached to highly susceptible to nucleophilic attack, which typically favors the addition-elimination mechanism. masterorganicchemistry.com However, the precise mechanism can be influenced by the solvent, nucleophile, and other substituents on the ring. nih.gov

Future research should employ a combination of kinetic studies and computational modeling (e.g., Density Functional Theory, DFT) to elucidate the exact transition states and intermediates involved in the synthesis of this compound. This knowledge can guide the rational design of more efficient catalysts and reaction conditions.

Expanded Applications in Emerging Chemical Technologies

While the immediate application of this compound is likely as a synthetic intermediate, its structural motifs—a fluorinated phenyl ring and a methoxyethoxy side chain—are common in molecules designed for advanced technologies. numberanalytics.comnih.gov

Pharmaceuticals: The fluorine atom can enhance metabolic stability and binding affinity, while the ether chain can improve solubility and pharmacokinetic properties. dovepress.com This makes derivatives of the title compound interesting candidates for drug discovery programs.

Materials Science: Aryl ethers are precursors to high-performance polymers, and the presence of fluorine can impart desirable properties such as thermal stability and hydrophobicity. wright.edu

Molecular Imaging: The incorporation of 18F, a positron-emitting isotope, is a key strategy in Positron Emission Tomography (PET) imaging. nih.gov Developing efficient methods to incorporate 18F into this scaffold could lead to new PET imaging agents.

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how chemicals are designed and synthesized. mdpi.com These tools can analyze vast datasets to predict reaction outcomes, propose novel synthetic routes, and even design molecules with specific desired properties. nih.govyoutube.com

For this compound and its derivatives, AI could be applied in several ways:

Retrosynthesis Planning: AI tools can propose multiple synthetic pathways, helping chemists identify the most efficient and cost-effective routes.

Reaction Optimization: Machine learning models can predict the optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and minimize by-products, reducing the number of experiments needed.

De Novo Design: Generative AI models can design novel derivatives with enhanced properties, such as improved biological activity or better material characteristics. mdpi.com Recently, AI has even been used to engineer enzymes capable of degrading highly stable fluorinated compounds like PFAS. drugdiscoverynews.com

| AI/ML Application | Description | Potential Impact on this compound Research |

| Computer-Aided Synthesis Planning (CASP) | Algorithms suggest synthetic routes by working backward from the target molecule. | Rapidly identify and evaluate potential synthesis strategies. |

| Reaction Condition Optimization | ML models predict reaction performance based on input parameters. | Accelerate the optimization of fluorination and etherification steps, saving time and resources. |

| Property Prediction | Models predict physical, chemical, and biological properties of new molecules. | Screen virtual libraries of derivatives to identify candidates with high potential for pharmaceutical or material applications. |

| Generative Modeling | AI creates novel molecular structures based on learned chemical rules and desired properties. youtube.com | Design new analogues with optimized characteristics for specific applications. |

Exploration of Stereoselective Synthesis Pathways for Chiral Derivatives

Introducing chirality into a molecule can have profound effects on its biological activity and material properties. While this compound itself is achiral, its derivatives could be made chiral by modifying the ether side chain or by adding substituents to the aromatic ring.

Future research could focus on developing stereoselective methods to synthesize such chiral derivatives. This might involve:

Asymmetric Catalysis: Using chiral catalysts to control the stereochemical outcome of key bond-forming reactions.

Chiral Starting Materials: Employing enantiomerically pure building blocks to construct the target molecule.

Enzymatic Reactions: Using enzymes to perform highly stereoselective transformations.

For instance, methods for the stereoselective synthesis of cyclic ethers or the stereospecific coupling of alcohols could be adapted to create chiral analogues of the title compound. nih.govnih.govorganic-chemistry.org A procedure for the stereoselective synthesis of a fluorinated alkene has been established, demonstrating that complex stereochemistry can be controlled in fluorinated systems. orgsyn.org The development of such pathways would open the door to exploring the stereochemistry-property relationships of this class of compounds.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-Fluoro-4-(2-methoxyethoxy)benzene, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, brominated intermediates (e.g., 1-bromo-4-(2-methoxyethoxy)benzene) are prepared using methoxyethylation agents like 2-methoxyethanol under basic conditions. Intermediates are characterized via H/C NMR and LC-MS to confirm regiochemistry and purity. Column chromatography (silica gel, pet ether/ethyl acetate) is commonly used for purification .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR detects fluorine coupling (e.g., splitting patterns for aromatic protons adjacent to fluorine), while C NMR identifies methoxyethoxy carbons (δ ~60-70 ppm for methoxy, δ ~70-80 ppm for ethoxy) .

- Mass Spectrometry : High-resolution LC-MS or GC-MS confirms molecular ion peaks and fragmentation patterns (e.g., loss of methoxyethoxy groups).

- IR Spectroscopy : Stretching vibrations for C-O (1100-1250 cm) and C-F (1200-1350 cm) bonds provide additional validation.

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Avoid moisture due to potential hydrolysis of the methoxyethoxy group. Stability studies indicate degradation <5% over 6 months under these conditions .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed when introducing the methoxyethoxy group in the presence of a fluorine substituent?

- Methodological Answer : Fluorine’s electron-withdrawing effect directs substitution to the para position. To enhance regioselectivity:

- Use directing groups (e.g., nitro) temporarily, then reduce post-substitution.

- Optimize reaction temperature (e.g., 60–80°C) and catalysts (e.g., CuI for Ullmann coupling) to favor para-substitution. Computational modeling (DFT) predicts transition states to guide solvent/catalyst selection .

Q. How to resolve contradictions in NMR data due to solvent effects or impurities?

- Methodological Answer :

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl; fluorine’s deshielding effect may shift aromatic proton signals by 0.2–0.5 ppm.

- Impurity Identification : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. LC-MS traces at multiple wavelengths (e.g., 254 nm, 280 nm) detect non-UV-active impurities. Cross-validate with X-ray crystallography if crystalline .

Q. What computational methods can predict the reactivity of the methoxyethoxy group in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the methoxyethoxy oxygen’s lone pairs increase electron density at the adjacent carbon, favoring electrophilic attack.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Studies on similar compounds show THF stabilizes transition states by 2–3 kcal/mol compared to polar aprotic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.